Intra-Family Selectivity Comparison: JAK1/TYK2-IN-3 vs. Brepocitinib (PF-06700841) vs. Deucravacitinib
In biochemical kinase assays, JAK1/TYK2-IN-3 demonstrates a distinct intra-family selectivity profile compared to the clinical dual inhibitor brepocitinib (PF-06700841) and the TYK2-allosteric inhibitor deucravacitinib. JAK1/TYK2-IN-3 inhibits JAK2 with an IC50 of 140 nM and JAK3 with an IC50 of 362 nM [1]. In contrast, brepocitinib exhibits more potent JAK2 inhibition (IC50 = 77 nM), resulting in a narrower selectivity window [2]. Deucravacitinib, an allosteric inhibitor, shows no measurable activity against the catalytic domains of JAK1, JAK2, or JAK3 (IC50 > 10,000 nM) [3]. The ratio of JAK2 IC50 to TYK2 IC50 is 23.3 for JAK1/TYK2-IN-3, 3.3 for brepocitinib, and >50,000 for deucravacitinib.
| Evidence Dimension | JAK family selectivity (IC50 values in nM) |
|---|---|
| Target Compound Data | TYK2=6, JAK1=37, JAK2=140, JAK3=362 |
| Comparator Or Baseline | Brepocitinib: TYK2=23, JAK1=17, JAK2=77, JAK3=6,494; Deucravacitinib: TYK2 JH2=0.2, JAK1 JH1>10,000, JAK2>10,000, JAK3>10,000 |
| Quantified Difference | JAK2/TYK2 selectivity ratio: JAK1/TYK2-IN-3 = 23.3; Brepocitinib = 3.3; Deucravacitinib >50,000. |
| Conditions | Biochemical kinase inhibition assays using recombinant catalytic domains (or JH2 pseudokinase domain for deucravacitinib). |
Why This Matters
Procurement decisions for pathway-specific studies require precise knowledge of off-target JAK2 inhibition, which is linked to hematopoietic toxicities; JAK1/TYK2-IN-3 provides a balanced dual inhibition profile with a defined JAK2 selectivity window that differs from both brepocitinib and deucravacitinib.
- [1] Yang T, et al. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. J Med Chem. 2022; 65(4):3151-3172. View Source
- [2] Fensome A, et al. Design and optimization of a series of 4-(3-aminomethylphenyl)pyrimidin-2-amine derivatives as potent JAK1/TYK2 dual inhibitors. J Med Chem. 2018; 61(19):8597-8613. View Source
- [3] Burke JR, et al. BMS-986165 is a Highly Selective Allosteric Inhibitor of TYK2. J Med Chem. 2019; 62(20):8973-8995. View Source
